molecular formula C22H16ClNO5 B2976431 [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate CAS No. 785788-58-1

[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate

Cat. No. B2976431
CAS RN: 785788-58-1
M. Wt: 409.82
InChI Key: IDCDIQVAVSZVML-UHFFFAOYSA-N
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Description

[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate involves the inhibition of certain enzymes and proteins that are involved in the growth and spread of cancer cells. It also has antioxidant properties that can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
Studies have shown that [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate can induce apoptosis (programmed cell death) in cancer cells. It can also inhibit the growth and migration of cancer cells. In addition, it has been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate in lab experiments is its ability to selectively target cancer cells without affecting normal cells. However, one of the limitations is the need for further studies to determine its toxicity and potential side effects.

Future Directions

There are several future directions for the study of [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate. One direction is to further explore its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its toxicity and potential side effects in order to determine its safety for human use. Additionally, further studies can be done to optimize the synthesis method and to develop more efficient derivatives of this compound.
In conclusion, [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate is a compound that has potential applications in cancer research, neuroprotection, and other fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are important areas of study that can lead to the development of new treatments and therapies.

Synthesis Methods

The synthesis method of [2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate involves the reaction of 4-formylbenzoic acid with 2-amino-5-chloro-2-phenoxyacetophenone in the presence of acetic anhydride and triethylamine. The reaction proceeds through a condensation reaction, resulting in the formation of the target compound.

Scientific Research Applications

[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[2-(5-chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO5/c23-17-10-11-20(29-18-4-2-1-3-5-18)19(12-17)24-21(26)14-28-22(27)16-8-6-15(13-25)7-9-16/h1-13H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCDIQVAVSZVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)COC(=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate

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